leucokinin 1
leucokinin 1
Brand Name:
Vulcanchem
CAS No.:
157674-89-0
VCID:
VC0142768
InChI:
InChI=1S/C81H117N21O21/c1-44(2)68(102-77(119)60(36-47-23-27-50(107)28-24-47)96-73(115)56(20-10-13-33-84)93-78(120)62(41-103)99-69(111)52(85)38-66(87)109)81(123)101-64(43-105)79(121)92-54(18-8-11-31-82)71(113)94-57(29-30-65(86)108)74(116)91-55(19-9-12-32-83)72(114)95-58(34-45-14-4-3-5-15-45)75(117)97-59(35-46-21-25-49(106)26-22-46)76(118)100-63(42-104)80(122)98-61(70(112)90-40-67(88)110)37-48-39-89-53-17-7-6-16-51(48)53/h3-7,14-17,21-28,39,44,52,54-64,68,89,103-107H,8-13,18-20,29-38,40-43,82-85H2,1-2H3,(H2,86,108)(H2,87,109)(H2,88,110)(H,90,112)(H,91,116)(H,92,121)(H,93,120)(H,94,113)(H,95,114)(H,96,115)(H,97,117)(H,98,122)(H,99,111)(H,100,118)(H,101,123)(H,102,119)/t52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68-/m0/s1
SMILES:
CC(C)C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)N
Molecular Formula:
C81H117N21O21
Molecular Weight:
1720.953
leucokinin 1
CAS No.: 157674-89-0
Main Products
VCID: VC0142768
Molecular Formula: C81H117N21O21
Molecular Weight: 1720.953
CAS No. | 157674-89-0 |
---|---|
Product Name | leucokinin 1 |
Molecular Formula | C81H117N21O21 |
Molecular Weight | 1720.953 |
Standard InChI | InChI=1S/C81H117N21O21/c1-44(2)68(102-77(119)60(36-47-23-27-50(107)28-24-47)96-73(115)56(20-10-13-33-84)93-78(120)62(41-103)99-69(111)52(85)38-66(87)109)81(123)101-64(43-105)79(121)92-54(18-8-11-31-82)71(113)94-57(29-30-65(86)108)74(116)91-55(19-9-12-32-83)72(114)95-58(34-45-14-4-3-5-15-45)75(117)97-59(35-46-21-25-49(106)26-22-46)76(118)100-63(42-104)80(122)98-61(70(112)90-40-67(88)110)37-48-39-89-53-17-7-6-16-51(48)53/h3-7,14-17,21-28,39,44,52,54-64,68,89,103-107H,8-13,18-20,29-38,40-43,82-85H2,1-2H3,(H2,86,108)(H2,87,109)(H2,88,110)(H,90,112)(H,91,116)(H,92,121)(H,93,120)(H,94,113)(H,95,114)(H,96,115)(H,97,117)(H,98,122)(H,99,111)(H,100,118)(H,101,123)(H,102,119)/t52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68-/m0/s1 |
Standard InChIKey | JHBYIAKUJVCAAF-TVWKPYHJSA-N |
SMILES | CC(C)C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
Synonyms | leucokinin 1 |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume